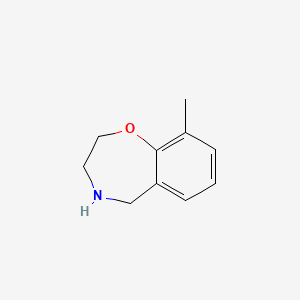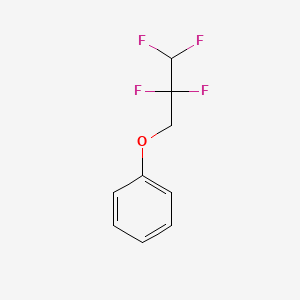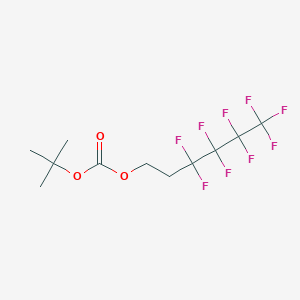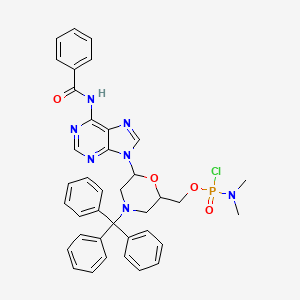
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is an organic compound with the molecular formula C({10})H({13})NO and a molecular weight of 163.22 g/mol . This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of N-alkylation followed by cyclization. For instance, starting from 2-aminophenol and 3-chloropropanol, the compound can be synthesized through a series of steps including alkylation, cyclization, and methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br(_2)) or chlorine (Cl(_2)) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups into the benzoxazepine ring.
Scientific Research Applications
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with various pharmacological effects.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or neuroprotective agent.
Mechanism of Action
The mechanism of action of 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzoxazepine: Lacks the methyl group at the 9-position.
9-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine: Contains a sulfur atom instead of an oxygen atom in the ring.
9-Methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine: Contains a nitrogen atom instead of an oxygen atom in the ring.
Uniqueness
The presence of the methyl group at the 9-position in 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can significantly influence its chemical properties and biological activity, making it unique compared to its analogs. This structural variation can affect its binding affinity to receptors, its metabolic stability, and its overall pharmacokinetic profile .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C10H13NO/c1-8-3-2-4-9-7-11-5-6-12-10(8)9/h2-4,11H,5-7H2,1H3 |
InChI Key |
YPAQLPJMIOXAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)

![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)

![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)



![N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)

